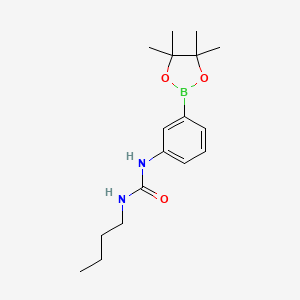

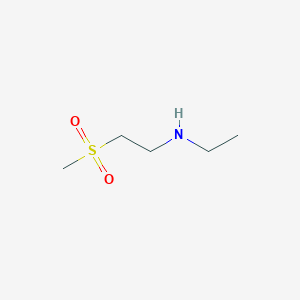

Ethyl(2-methanesulfonylethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of amines like Ethyl(2-methanesulfonylethyl)amine can be achieved through various methods. One such method involves the use of thiophene as a raw material, intermediate 2-thiophene ethanol is prepared first, and then the 2-thiophene ethylamine is obtained through pressurization and ammonolysis . Another method involves the Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones .Molecular Structure Analysis

The nitrogen atom in most amines, including Ethyl(2-methanesulfonylethyl)amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines undergo various chemical reactions. For instance, they can be alkylated by an SN2 reaction with alkyl halides . The product of the reaction is an ammonium salt where the negative counter-ion is the halogen of the alkyl halide .Physical And Chemical Properties Analysis

Amines have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . This property is also likely to be exhibited by Ethyl(2-methanesulfonylethyl)amine.科学的研究の応用

Catalytic Amidations

Ethyl(2-methanesulfonylethyl)amine plays a significant role in catalytic amidations . This process is crucial for synthesizing amides, which are prevalent in biological systems and various chemical fields such as polymers, materials, and natural products . The compound can act as a catalyst or intermediate in the formation of amide bonds from amines and carboxylic acids or esters, aligning with green chemistry principles by being more atom economic, safe, and practical .

Medicinal Chemistry

In medicinal chemistry, Ethyl(2-methanesulfonylethyl)amine derivatives are explored for their potential as medicinal chemistry hits and screening compounds . These derivatives can serve as ligands for various therapeutic targets, including adrenoceptors, carbonic anhydrase, dopamine receptors, and others. The compound’s flexibility allows for the creation of bioactive molecules that can interact with these targets .

Synthesis of 2-Aminopyrimidine Derivatives

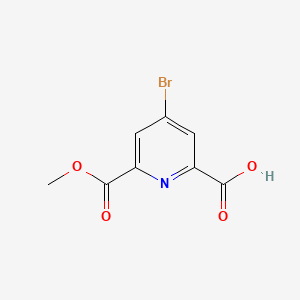

The compound is used in the synthesis of 2-aminopyrimidine derivatives , which have applications in antitrypanosomal activities . These derivatives are prepared from acyclic starting materials and undergo several steps, including ring closure and oxidation to methylsulfonyl compounds, where Ethyl(2-methanesulfonylethyl)amine can be involved as a reagent or catalyst .

Safety And Hazards

Ethyl(2-methanesulfonylethyl)amine is a chemical compound that should be handled with care. It is highly flammable and harmful if swallowed . It may cause severe skin burns and eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is toxic in contact with skin or if inhaled .

将来の方向性

The efficient synthesis of amines from bio-based furanic oxygenates has received extensive attention in recent years . This includes drugs affecting the central nervous system, cardiovascular system, and gastrointestinal tract; anticancer drugs, antibiotics, antiviral and antifungal drugs; drugs affecting anxiety; convulsant, biotic, and HIV drugs; and antidiabetic drugs . Therefore, this supports the development of the Leuckart-type preparation of nitrogenous compounds, as well as their advancement in other areas of human development .

特性

IUPAC Name |

N-ethyl-2-methylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINVIBZCXWVCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(2-methanesulfonylethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)